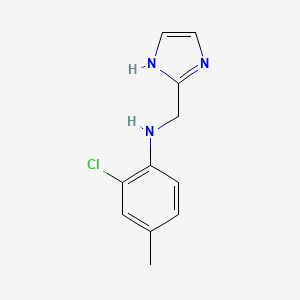
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a synthetic organic compound that features a chloro group, an imidazole ring, and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline typically involves the reaction of 2-chloro-4-methylaniline with an imidazole derivative under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chloro group may also participate in electrophilic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1H-imidazol-2-yl)acetamide hydrochloride
- 2-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide
Uniqueness
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylaniline moiety differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.
Biological Activity
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a chloro group, an imidazole ring, and a methylaniline structure, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C_10H_11ClN_2
- Molecular Weight : Approximately 221.68 g/mol
The compound's structure allows it to interact with various biological targets, which is essential for its therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µg/mL |
| Escherichia coli | 200 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest:
- IC50 Values :
- MCF-7: 25.72 ± 3.95 μM
- HCT-116: 45.2 ± 13.0 μM
Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis rates in cancer cells, indicating its potential as an anticancer therapeutic .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, modulating various signaling pathways involved in disease processes .
Case Studies and Research Findings
Several studies have highlighted the compound's effectiveness in both antimicrobial and anticancer contexts:
- Antimicrobial Study :
- Anticancer Study :
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-N-(1H-imidazol-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-3-10(9(12)6-8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI Key |
KKYSBBJBZUPLET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=NC=CN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















